molecular formula C11H11BrN8O6 B12631831 C11H11BrN8O6

C11H11BrN8O6

Cat. No.: B12631831
M. Wt: 431.16 g/mol
InChI Key: AIEHCWXYGMJURI-UHFFFAOYSA-N
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Description

The compound with the molecular formula C11H11BrN8O6 is a complex organic molecule that contains bromine, nitrogen, oxygen, and hydrogen atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C11H11BrN8O6 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a brominated precursor, followed by the introduction of nitrogen-containing groups through nucleophilic substitution reactions. The final steps usually involve the addition of oxygen-containing functional groups under controlled conditions.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

C11H11BrN8O6: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

C11H11BrN8O6: has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which C11H11BrN8O6 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

C11H11BrN8O6: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include those with bromine and nitrogen atoms, such as brominated amines and nitro compounds.

    Uniqueness: The presence of multiple functional groups in makes it versatile for various chemical reactions and applications, distinguishing it from simpler molecules.

Properties

Molecular Formula

C11H11BrN8O6

Molecular Weight

431.16 g/mol

IUPAC Name

N'-[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetyl]-2-(3-nitropyrazol-1-yl)acetohydrazide

InChI

InChI=1S/C11H11BrN8O6/c1-6-10(12)11(20(25)26)16-18(6)5-9(22)14-13-8(21)4-17-3-2-7(15-17)19(23)24/h2-3H,4-5H2,1H3,(H,13,21)(H,14,22)

InChI Key

AIEHCWXYGMJURI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NNC(=O)CN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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